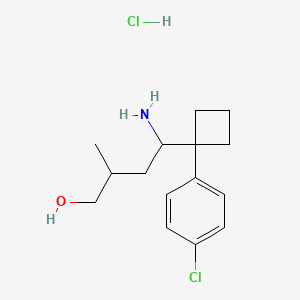

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a biochemical compound primarily used in proteomics research. It is an intermediate in the synthesis of other analogues of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. The molecular formula of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is C15H22ClNO•HCl .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .

Analyse Chemischer Reaktionen

Types of Reactions

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.

Industry: The compound is used in the development of new pharmaceuticals and biochemical assays

Wirkmechanismus

The mechanism of action of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride involves its role as an intermediate in the synthesis of Sibutramine analogues. These analogues act as serotonin and noradrenaline reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and is associated with effects such as appetite suppression and weight loss .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sibutramine: The parent compound, known for its role as a serotonin and noradrenaline reuptake inhibitor.

De(N,N,3-trimethyl) Sibutramine Hydrochloride: An analogue of Sibutramine with similar pharmacological properties.

Uniqueness

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of various Sibutramine analogues. These modifications can lead to differences in pharmacological activity and potential therapeutic applications .

Biologische Aktivität

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a notable compound in the pharmacological landscape, primarily recognized as an intermediate in the synthesis of Sibutramine analogues. This compound exhibits significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRIs), which has implications for appetite suppression and energy expenditure.

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is structurally related to Sibutramine, which is known to influence neurotransmitter levels in the central nervous system. The compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its appetite-suppressing effects, making it a candidate for obesity management.

Pharmacological Profile

The pharmacological activity of (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride can be summarized as follows:

| Target | Activity |

|---|---|

| Serotonin Transporter (SERT) | Inhibition (Potent) |

| Norepinephrine Transporter (NET) | Inhibition (Moderate) |

| Dopamine Transporter (DAT) | Minimal Inhibition |

The compound's ability to inhibit SERT and NET suggests its potential effectiveness in managing weight by reducing appetite and increasing energy expenditure through enhanced sympathetic activity.

Clinical Studies

- Weight Management Trials : A study involving obese patients demonstrated that sibutramine, through its metabolites including (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, resulted in significant weight loss compared to placebo groups. The mean weight loss after six months was approximately 6.8 kg in the treatment group versus 3.1 kg in controls, indicating a substantial efficacy in appetite suppression and metabolic enhancement .

- Biochemical Effects : Another investigation assessed the impact of sibutramine on various biochemical parameters over 12 weeks. Results showed significant reductions in total cholesterol, triglycerides, and glucose levels, alongside increased antioxidant enzyme activity, highlighting the compound's multifaceted benefits beyond mere weight loss .

Case Studies

A notable case reported severe adverse effects associated with sibutramine use, including cardiac arrest due to QT interval prolongation. This emphasizes the importance of monitoring cardiovascular health when using compounds like (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, especially in populations with pre-existing conditions .

Safety Profile

While the compound shows promise for weight management, safety concerns have been raised regarding its cardiovascular effects. The risk of increased heart rate and QT prolongation necessitates careful patient selection and monitoring during treatment .

Eigenschaften

IUPAC Name |

4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIZALIKJURKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.